
Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate is a chemical compound with the molecular formula C10H12BrClN2O2 . It is used in various chemical reactions and has several properties that make it a valuable compound in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C10H12BrClN2O2. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 3rd position by a carbamate group and at the 5th and 2nd positions by bromine and chlorine atoms, respectively .Physical And Chemical Properties Analysis
This compound has a molecular weight of 307.57 . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Oxidation and Degradation Studies
- Oxidation of Methyl tert-Butyl Ether (MTBE) by Ozonation : A study explored the oxidation of MTBE by conventional ozonation and advanced oxidation processes, identifying major degradation products and measuring the rate constants for these reactions. This research could provide insights into the oxidative behaviors of similar tert-butyl and carbamate compounds (Acero et al., 2001).
Synthetic Applications
- Synthesis of 2-Amido Substituted Furan : Research on the preparation and Diels-Alder reaction of a 2-amido substituted furan, involving tert-butyl carbamates, highlights synthetic routes that may be applicable or adaptable to similar compounds (Padwa et al., 2003).
Metabolism and Toxicity Studies
- Metabolism of tert-Butylphenyl Carbamates in Insects and Mice : A study focused on the metabolism of 3,5-di-tert-butylphenyl N-methylcarbamate, providing insights into how tert-butyl carbamates are metabolized and could potentially inform research on similar compounds (Douch & Smith, 1971).
Structural and Crystallography Studies
- Isomorphous Crystal Structures Involving Carbamates : Research into the crystal structures of tert-butyl carbamate derivatives offers insights into the structural characteristics of such compounds, which could be relevant for understanding the physical and chemical properties of related molecules (Baillargeon et al., 2017).
Environmental Impact and Phytoremediation
- Uptake, Metabolism, and Toxicity of MTBE in Weeping Willows : This study investigates the phytoremediation potential for MTBE, providing a basis for understanding how tert-butyl compounds interact with plants and their potential for environmental cleanup (Yu & Gu, 2006).
Green Chemistry Applications
- Oxidation Reactions under Solvent-Free Conditions : Research introducing a green catalytic system for the oxidation of benzylic methylenes and primary amines highlights environmentally friendly approaches to chemical transformations that may apply to similar tert-butyl and carbamate compounds (Zhang et al., 2009).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, it is advised to call a poison center or doctor if you feel unwell .
Eigenschaften
IUPAC Name |
tert-butyl N-(5-bromo-2-chloropyridin-3-yl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)15(4)8-5-7(12)6-14-9(8)13/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGGKOOUAKEJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(N=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

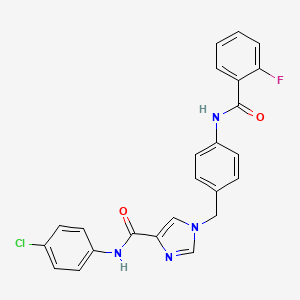
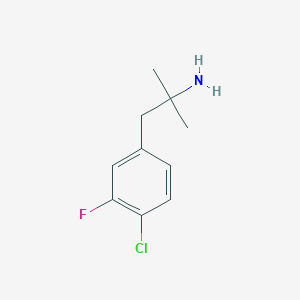
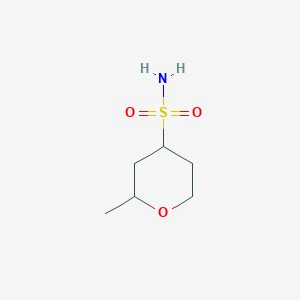
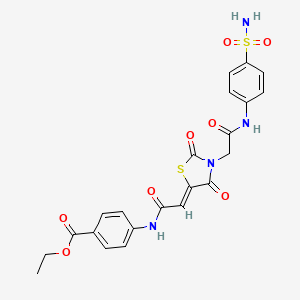

![2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728479.png)


![5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid](/img/structure/B2728482.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2728485.png)
![5-[(3,4-Dichlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728486.png)
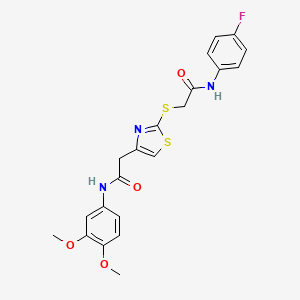
![N-(2,3-dimethylcyclohexyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2728489.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2728492.png)